molecular formula C27H44O3S B137998 (6S)-vitamin D3 6,19-sulfur dioxide adduct/(6S)-cholecalciferol 6,19-sulfur dioxide adduct CAS No. 71726-02-8

(6S)-vitamin D3 6,19-sulfur dioxide adduct/(6S)-cholecalciferol 6,19-sulfur dioxide adduct

Cat. No.: B137998
CAS No.: 71726-02-8
M. Wt: 448.7 g/mol
InChI Key: HPBJDQZFOWHNAQ-QXHKUGGASA-N
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Description

(6S)-vitamin D3 6,19-sulfur dioxide adduct/(6S)-cholecalciferol 6,19-sulfur dioxide adduct is a useful research compound. Its molecular formula is C27H44O3S and its molecular weight is 448.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S,5S)-3-[(E)-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3S/c1-18(2)7-5-8-19(3)24-12-13-25-20(9-6-14-27(24,25)4)15-26-23-16-22(28)11-10-21(23)17-31(26,29)30/h15,18-19,22,24-26,28H,5-14,16-17H2,1-4H3/b20-15+/t19-,22+,24-,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBJDQZFOWHNAQ-QXHKUGGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC3C4=C(CCC(C4)O)CS3(=O)=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\[C@H]3C4=C(CC[C@@H](C4)O)CS3(=O)=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429510
Record name LMST03020251
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71726-02-8
Record name LMST03020251
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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